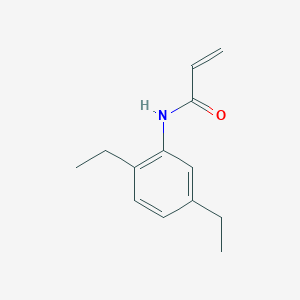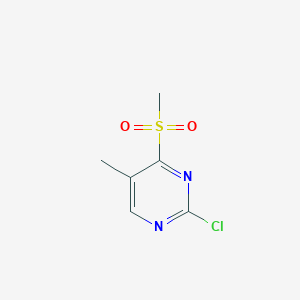
5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C13H17FN2O and a molecular weight of 236.29 g/mol. This compound is known for its potential as an HDAC6 inhibitor, which has implications in various fields of research and industries.
Preparation Methods
The synthesis of fluorinated pyridines, including 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide, involves several methods. One common method is the fluorination of pyridine by complex AlF3 and CuF2 at high temperatures (450–500 °C), forming a mixture of fluoropyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form fluoropyridines . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-Fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: The reactions typically involve solvents like DMF, DMSO, or acetonitrile, and temperatures ranging from room temperature to elevated temperatures depending on the reaction type.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s role as an HDAC6 inhibitor makes it valuable in studying cellular processes and protein functions.
Medicine: Its potential therapeutic applications include cancer treatment, where HDAC6 inhibitors are explored for their ability to modulate gene expression and inhibit tumor growth.
Industry: The compound is used in the development of new materials and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide involves its inhibition of HDAC6 (histone deacetylase 6). HDAC6 is an enzyme that deacetylates lysine residues on histone and non-histone proteins, affecting gene expression and protein function. By inhibiting HDAC6, this compound can modulate various cellular pathways, leading to effects such as cell cycle arrest, apoptosis, and reduced tumor growth.
Comparison with Similar Compounds
5-Fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide can be compared with other fluorinated pyridines and HDAC inhibitors:
Similar Compounds: Other fluorinated pyridines include 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine. HDAC inhibitors include compounds like vorinostat and panobinostat.
Uniqueness: The uniqueness of this compound lies in its specific structure, which provides distinct interactions with HDAC6, leading to its potential therapeutic benefits.
Properties
IUPAC Name |
5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-9-2-4-12(5-3-9)16-13(17)10-6-11(14)8-15-7-10/h6-9,12H,2-5H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYNFGJOUMPLDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2871203.png)


![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(2-chlorophenyl)methoxy]amine](/img/structure/B2871206.png)
![5-chloro-2-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B2871208.png)

![[2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride](/img/structure/B2871210.png)




![3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2871221.png)


